molecular formula C24H22O2 B1599852 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde CAS No. 850559-54-5

4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde

Cat. No.: B1599852
CAS No.: 850559-54-5
M. Wt: 342.4 g/mol
InChI Key: SOGBYRYNMDXUPO-UHFFFAOYSA-N
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Description

4-[4-(4-Formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde (CAS 850559-54-5) is a high-purity organic compound supplied with a guaranteed purity of >95% and requires storage at 2–8 °C . With the molecular formula C₂₄H₂₂O₂ and a molecular weight of 342.43 g/mol, this dialdehyde compound is specifically designed for use as a key building block, or linker, in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous polymers with significant research value in material science due to their high surface areas, ordered pore structures, and designable functionality. The formyl (aldehyde) groups on this linker undergo reversible condensation reactions with amine-functionalized linkers, enabling the bottom-up construction of stable, imine-linked 2D COF structures. The multi-aromatic and tetramethyl-substituted core of this linker contributes to the structural geometry and potential porosity of the resulting frameworks. Researchers utilize this compound to develop novel porous materials for cutting-edge applications such as gas adsorption and storage (e.g., for H₂, CO₂, or CH₄), heterogeneous catalysis, chemical sensing, and drug delivery systems . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O2/c1-15-16(2)24(22-11-7-20(14-26)8-12-22)18(4)17(3)23(15)21-9-5-19(13-25)6-10-21/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGBYRYNMDXUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C)C)C3=CC=C(C=C3)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466704
Record name [1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2',3',5',6'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850559-54-5
Record name [1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2',3',5',6'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reactions

A widely used approach for assembling biaryl systems with aldehyde functionalities is the Suzuki-Miyaura cross-coupling of aryl boronic acids with aryl halides.

  • Procedure : The tetramethylphenyl core bearing halide substituents is reacted with 4-formylphenyl boronic acid under palladium catalysis (e.g., Pd(OAc)2 with S-phos ligand) in a base such as K3PO4, typically in THF solvent at elevated temperatures (~100 °C) for 24 hours.
  • Outcome : This yields the biphenyl intermediate with formyl groups intact on the 4-formylphenyl moiety.
  • Purification : Column chromatography on silica gel with petroleum ether/ethyl acetate mixtures is used to isolate the product in moderate to good yields (~70-75%).

Detailed Experimental Conditions and Yields

Step Reagents/Conditions Description Yield (%) Notes
1 Tetramethylphenyl halide + 4-formylphenylboronic acid, Pd(OAc)2, S-phos, K3PO4, THF, 100 °C, 24 h Suzuki coupling to form biphenyl aldehyde ~70-75 Purification by silica gel chromatography
2 (If needed) Aromatic formylation via Vilsmeier-Haack (POCl3, DMF) Introduction of aldehyde groups on aromatic ring Variable Sensitive to methyl substituents
3 Purification Silica gel chromatography with petroleum ether/ethyl acetate - Essential for removing side products

Analytical Characterization Supporting Preparation

Research Findings and Considerations

  • The use of pre-formylated boronic acids (e.g., 4-formylphenylboronic acid) facilitates the preservation of aldehyde functionality through coupling steps without the need for post-synthetic formylation.
  • The tetramethyl substitution pattern on the central phenyl ring provides steric hindrance, which may affect coupling efficiency and requires optimization of catalyst and ligand systems.
  • Multi-component reactions and framework synthesis studies demonstrate the versatility of 4-formylphenyl derivatives but are less direct for pure compound preparation.
  • The choice of solvent, base, and temperature critically influences the yield and purity of the final dialdehyde product.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Suzuki-Miyaura Coupling Tetramethylphenyl halide, 4-formylphenylboronic acid, Pd catalyst, base THF, 100 °C, 24 h High selectivity, preserves aldehyde Requires expensive catalysts, sensitive to sterics
Aromatic Formylation POCl3, DMF (Vilsmeier-Haack) Mild heating Direct aldehyde introduction May affect methyl groups, lower selectivity
Multi-Component Condensation Aldehyde building blocks, amines Solvothermal or reflux Enables complex framework formation Not direct for pure compound

Scientific Research Applications

Organic Synthesis

4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions such as:

  • Condensation Reactions : It can participate in reactions with amines to form imines or Schiff bases.
  • Cross-Coupling Reactions : This compound can be used in palladium-catalyzed cross-coupling reactions to create more complex molecular architectures .

Materials Science

The compound has been investigated for its potential in the development of advanced materials:

  • Fluorescent Materials : Due to its unique structure, it can be integrated into polymer matrices to enhance fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and light-emitting diodes (LEDs) .
  • Metal-Organic Frameworks (MOFs) : The compound is used as a ligand in the synthesis of MOFs, which are important for gas storage and separation technologies .

Medicinal Chemistry

Research indicates that derivatives of this compound may possess biological activity:

  • Anticancer Activity : Some studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This suggests potential applications in drug development .
  • Antimicrobial Properties : There is evidence indicating that certain derivatives may have antimicrobial effects, thus opening avenues for pharmaceutical applications .

Case Studies

StudyFindings
Study on Synthesis of Fluorescent PolymersDemonstrated that incorporating 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde into polymer matrices significantly enhanced fluorescence efficiency .
Investigation of Anticancer PropertiesReported that derivatives showed selective toxicity towards breast cancer cells with minimal effects on normal cells .
Development of MOFsHighlighted the use of this compound in creating novel MOFs with high surface area and gas adsorption capacity .

Mechanism of Action

The mechanism of action of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde largely depends on its functional groups. The aldehyde groups can form Schiff bases with amines, which are important in various biochemical pathways. The methyl groups can influence the compound’s reactivity and interaction with other molecules, potentially affecting its biological activity and material properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde and analogous compounds:

Compound Molecular Formula Molecular Weight Key Features Functional Implications
4-[4-(4-Formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde (Target) C₂₆H₂₂O₂ 374.45 g/mol Dual benzaldehyde groups, tetramethylphenyl core Steric hindrance limits rotational freedom; enhanced thermal stability
4-(4-Phenylphenyl)benzaldehyde C₁₉H₁₄O 258.31 g/mol Terphenyl backbone with single aldehyde group Simpler structure; higher solubility in non-polar solvents due to fewer substituents
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde C₄₅H₃₀O₃ 618.73 g/mol Extended conjugation with four benzaldehyde groups Potential for high crosslinking density; applications in porous materials
Diethyl(4-formylphenyl)phosphonate C₁₁H₁₅O₄P 254.21 g/mol Phosphonate ester substituent Reactivity in Horner-Wadsworth-Emmons reactions; polar functional group enhances hydrophilicity
4-[4-[4-(4-Formylphenyl)-N-[4-(4-formylphenyl)phenyl]anilino]phenyl]benzaldehyde C₃₉H₂₇NO₃ 557.64 g/mol Anilino linkage between formylphenyl groups Introduction of nitrogen enables coordination chemistry; potential for optoelectronic applications

Key Structural and Functional Insights

Steric Effects : The tetramethylphenyl core in the target compound imposes steric constraints, reducing rotational flexibility compared to the terphenyl analog in . This rigidity may enhance crystallinity but reduce solubility in common organic solvents.

Electronic Effects : The electron-donating methyl groups in the target compound contrast with electron-withdrawing substituents (e.g., phosphonate in ), altering reactivity. The dual aldehyde groups enable nucleophilic additions or condensations, similar to compounds in .

Applications: The extended conjugation in and anilino-linked compound suggests utility in optoelectronics or catalysis. The phosphonate derivative is specialized for olefination reactions, unlike the target compound’s aldehyde-focused reactivity.

Research Findings and Implications

  • Synthetic Challenges : The tetramethylphenyl core likely requires Friedel-Crafts alkylation or Suzuki-Miyaura coupling under stringent conditions to install methyl groups regioselectively. This contrasts with the simpler synthesis of terphenyl derivatives .
  • Thermal Stability: The tetramethyl substitution may increase thermal stability compared to non-methylated analogs, as seen in similar polyaromatic systems .

Biological Activity

4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde (CAS No. 850559-54-5) is a complex organic compound with significant potential in various biological applications. Its unique structure includes multiple aromatic rings and aldehyde functional groups, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C₂₄H₂₂O₂
  • Molecular Weight : 342.43 g/mol
  • Storage Conditions : 2-8°C
PropertyValue
Molecular Weight342.43028 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Biological Activity

Research indicates that compounds similar to 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde exhibit various biological activities including:

  • Antioxidant Activity : Many aldehyde-containing compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Properties : Some studies suggest that similar benzaldehyde derivatives possess antimicrobial effects against a range of bacteria and fungi.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in cellular models.

Case Studies

  • Antioxidant Mechanism :
    A study evaluated the antioxidant properties of related benzaldehyde derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in vitro by increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Antimicrobial Evaluation :
    Research conducted on structurally similar compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating moderate to strong activity .
  • Anti-inflammatory Activity :
    In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, related compounds were shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential for therapeutic application in inflammatory diseases .

The biological activity of 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of the aldehyde group allows for interactions with reactive oxygen species (ROS), thereby neutralizing them.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Membrane Interaction : The hydrophobic nature of the aromatic rings may facilitate interactions with cellular membranes, affecting membrane fluidity and permeability.

Potential Applications

Given its biological activities, 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde could have various applications:

  • Pharmaceutical Development : As a lead compound for developing new antioxidants or anti-inflammatory drugs.
  • Cosmetic Formulations : Due to its potential antioxidant properties, it could be incorporated into skincare products aimed at reducing oxidative damage.
  • Agricultural Chemicals : Its antimicrobial properties may be explored for use as a natural pesticide or fungicide.

Q & A

Q. What are the recommended synthetic strategies for preparing 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde?

The synthesis of multi-formyl aromatic compounds typically involves cross-coupling reactions or sequential functionalization. For example, Suzuki-Miyaura coupling could link brominated tetramethylphenyl precursors with formylphenyl boronic acids . Alternatively, Friedel-Crafts alkylation might introduce formyl groups via Vilsmeier-Haack formylation (using POCl₃/DMF) on pre-assembled aromatic frameworks . Key steps include strict control of reaction stoichiometry (e.g., 1:1 for coupling) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can the structure of this compound be validated experimentally?

Characterization requires a combination of:

  • NMR : ¹H/¹³C NMR to confirm formyl proton peaks (δ ~9.8–10.2 ppm) and aromatic protons in tetramethylphenyl groups (δ ~2.1–2.5 ppm for methyl groups) .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) .
  • X-ray Crystallography : To resolve steric effects from tetramethyl groups and confirm planarity of the aromatic backbone .

Q. What solvents and conditions are optimal for handling this aldehyde?

Aldehydes are sensitive to oxidation and moisture. Use anhydrous solvents (e.g., DMF, THF) under inert gas (N₂/Ar). Storage at 0–4°C in amber vials minimizes degradation. For reactions, stabilize aldehydes with molecular sieves (3Å) to scavenge water .

Advanced Research Questions

Q. How can this compound serve as a precursor for macrocyclic or polymeric materials?

The two formyl groups enable condensation with diamines (e.g., ethylenediamine) to form Schiff base-linked macrocycles or coordination polymers. For example:

  • Template Synthesis : React with Fe³⁺ or Cu²⁺ ions to template [2+2] Schiff base macrocycles, followed by demetallation .
  • Covalent Organic Frameworks (COFs) : Condense with tetra-amine nodes (e.g., 1,3,5-triformylphloroglucinol) under solvothermal conditions (120°C, 72h) to form crystalline porous networks .

Q. What challenges arise in analyzing reaction intermediates of this compound?

  • Steric Hindrance : Tetramethyl groups may slow reaction kinetics. Monitor via time-resolved FT-IR or in-situ NMR to track aldehyde consumption .
  • Byproduct Formation : Competing aldol condensation can occur if basic conditions are used. Mitigate by using acidic catalysts (e.g., p-TsOH) or low temperatures (0–5°C) .

Q. How do electronic effects of the tetramethylphenyl group influence reactivity?

The electron-donating methyl groups deactivate the aromatic ring, reducing electrophilic substitution rates. DFT calculations (e.g., B3LYP/6-31G*) can map electron density to predict regioselectivity in further functionalization . Experimentally, Hammett plots using substituted analogs may quantify these effects.

Methodological Considerations

Q. What analytical techniques resolve discrepancies in purity assessments?

Discrepancies between HPLC and elemental analysis often arise from hygroscopicity or residual solvents. Use:

  • TGA-MS : To detect volatile impurities (e.g., DMF) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

Q. How to design a kinetic study for aldehyde group reactions in this compound?

  • Pseudo-First-Order Conditions : Use excess nucleophile (e.g., hydroxylamine) and monitor via UV-Vis (λ = 245 nm for hydrazone formation) .
  • Arrhenius Analysis : Perform reactions at 25°C, 35°C, and 45°C to calculate activation energy (Eₐ) .

Safety and Handling

Q. What precautions are critical when working with this compound?

  • Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors (potential irritant) .
  • PPE : Nitrile gloves and safety goggles; avoid skin contact (wash with soap/water for 15 min if exposed) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde
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